KU-0060648 - 881375-00-4

KU-0060648

Catalog Number: EVT-272408
CAS Number: 881375-00-4
Molecular Formula: C33H34N4O4S
Molecular Weight: 582.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KU-0060648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [, , , , , , , , , , , , ]. It exhibits significantly higher affinity for DNA-PK compared to other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and a broad range of other kinases [, , , , , , , ]. This selectivity makes it a valuable tool for investigating the role of DNA-PK in various cellular processes, particularly DNA damage response and repair [, , , , , , , , , , , , ]. Its potential as a chemosensitizer and radiosensitizer in cancer therapy is also being actively investigated [, , , , , , , , , , , , ].

NU7026

  • Compound Description: NU7026 is a benzo[h]chromen-4-one derivative that acts as a lead DNA-PK inhibitor. It exhibits an IC50 value of 0.23 μM against DNA-PK. [, ]
  • Relevance: NU7026 served as the starting point for the development of more potent and selective DNA-PK inhibitors, including NU7441 and ultimately KU-0060648. These compounds share a core chromenone structure, with KU-0060648 incorporating structural modifications for improved potency and selectivity. [, ]

NU7441

  • Compound Description: NU7441 is a potent and selective ATP-competitive chromenone inhibitor of DNA-PK, exhibiting an IC50 value of 13 nM against the enzyme. [, , , , ]
  • Relevance: NU7441 is a structurally related compound to KU-0060648, derived from the earlier lead compound NU7026. While NU7441 demonstrated promising in vitro activity as a chemo- and radio-potentiator, its sub-optimal pharmaceutical properties led to the further development of KU-0060648. [, , , , ] KU-0060648 builds upon the structural foundation of NU7441 with modifications to enhance its aqueous solubility and overall drug-like properties. []

Doxorubicin

  • Compound Description: Doxorubicin is a topoisomerase II poison widely used as a chemotherapeutic agent. It functions by inducing DNA double-strand breaks (DSBs). [, , ]
  • Relevance: Research has demonstrated that KU-0060648 can chemosensitize cancer cells to doxorubicin by inhibiting DNA-PK, a key enzyme involved in the repair of DSBs. This synergistic effect enhances the cytotoxicity of doxorubicin in various cancer cell lines. [, ]

Etoposide

  • Compound Description: Etoposide, another topoisomerase II poison, is a chemotherapeutic agent that induces DNA double-strand breaks (DSBs). [, , , ]
  • Relevance: Studies show that KU-0060648 potentiates the cytotoxic effects of etoposide by inhibiting DNA-PK, thereby impairing the repair of etoposide-induced DSBs. This chemosensitizing effect has been observed both in vitro and in vivo. [, , ]

LY294002

  • Compound Description: LY294002 is a non-selective inhibitor of phosphatidylinositol 3-kinases (PI3Ks), including DNA-PK. It displays an IC50 of 1.5 μM against DNA-PK. []
  • Relevance: LY294002 has been used as a tool compound to investigate the role of PI3K-related kinases, including DNA-PK, in DNA damage repair and as potential targets for chemo- and radiosensitization. The development of KU-0060648 aimed to achieve greater selectivity for DNA-PK over other PI3K family members, resulting in a more targeted therapeutic approach. []

Temozolomide (TMZ)

  • Compound Description: Temozolomide (TMZ) is a chemotherapeutic agent commonly used in glioma treatment. [, ]
  • Relevance: KU-0060648 has shown synergistic effects with TMZ in glioma cells by enhancing TMZ sensitivity. This synergistic effect is attributed to KU-0060648's inhibition of DNA-PK, which disrupts DNA repair mechanisms and enhances the cytotoxic effects of TMZ. [, ]

Olaparib

  • Compound Description: Olaparib is a PARP inhibitor that interferes with the DNA repair pathway by inhibiting poly(ADP-ribose) polymerase (PARP). [, ]
  • Relevance: When combined with KU-0060648, a DNA-PK inhibitor, Olaparib exhibits synergistic cell death in multiple myeloma cells. [] This suggests a potential synthetic lethal interaction between these inhibitors, highlighting a possible therapeutic strategy by targeting multiple DNA repair pathways.

Bleomycin (BLEO)

  • Compound Description: Bleomycin is a radiomimetic chemotherapeutic agent that induces DNA damage. []
  • Relevance: Interestingly, in a study using VERO cells, Olaparib did not potentiate the effect of bleomycin even when combined with KU-0060648 (DNA-PK inhibitor) and other DNA repair inhibitors. [] This finding suggests that the boundaries of synthetic lethality with PARP inhibitors like Olaparib are complex and require further investigation.

KU55933

  • Compound Description: KU55933 is a selective inhibitor of the ATM kinase, another key player in the DNA damage response pathway. [, ]
  • Relevance: While KU55933 targets ATM, KU-0060648 focuses on DNA-PK, both being essential components of the DNA damage response. Understanding the interplay of these inhibitors, especially in combination with other chemotherapeutic agents, could unveil valuable insights into developing effective therapeutic strategies for cancer. [, ]

SCR7 Pyrazine

  • Compound Description: SCR7 pyrazine is an inhibitor of DNA ligase IV, an enzyme crucial for the final ligation step in the non-homologous end joining (NHEJ) pathway. []
  • Relevance: Similar to KU-0060648, which inhibits DNA-PK, SCR7 pyrazine also targets the NHEJ pathway, but at a different stage. Combining these inhibitors could potentially enhance the disruption of DSB repair, leading to increased efficacy of DNA-damaging agents. []
Classification

KU-0060648 is classified as an antineoplastic agent due to its application in cancer therapy. It functions as both a DNA-PK inhibitor and a PI3K inhibitor, which are critical pathways involved in cancer cell proliferation and survival.

Synthesis Analysis

The synthesis of KU-0060648 involves multi-step organic reactions that yield a complex molecular structure. The compound's synthesis typically follows these steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: Key reactions include:
    • Nucleophilic substitutions on aromatic rings.
    • Formation of amide bonds through coupling reactions.
    • Cyclization processes that construct the benzoxazine core structure.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity, typically exceeding 97% as confirmed by high-performance liquid chromatography.

Specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Molecular Structure Analysis

The molecular formula of KU-0060648 is C33H34N4O4SC_{33}H_{34}N_{4}O_{4}S, with a molecular weight of approximately 582.71 g/mol. Its structure features:

  • Benzoxazine Core: This is central to its activity, providing the necessary electronic properties for interaction with target enzymes.
  • Aromatic Substituents: These enhance binding affinity and specificity towards DNA-PK and PI3K.
  • Functional Groups: Including amines and sulfides, which are essential for its biological activity.

The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how it interacts with its biological targets.

Chemical Reactions Analysis

KU-0060648 participates in several key chemical reactions within biological systems:

  1. Inhibition of DNA-PK: The compound inhibits the autophosphorylation of DNA-PKcs, which is critical for DNA repair processes. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents like etoposide and doxorubicin.
  2. Inhibition of PI3K Pathway: KU-0060648 also inhibits the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway, thus disrupting cell survival signals.
  3. Cellular Responses: The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

The IC50 values for KU-0060648 vary across different cell lines, indicating differential sensitivity based on cellular context.

Mechanism of Action

The mechanism by which KU-0060648 exerts its effects involves:

  1. Target Engagement: The compound binds to the active sites of DNA-PKcs and PI3K, leading to inhibition of their enzymatic activities.
  2. Cell Cycle Arrest: By inhibiting DNA repair mechanisms, KU-0060648 causes accumulation of DNA damage in cancer cells, leading to cell cycle arrest.
  3. Induction of Apoptosis: The disruption of survival signaling pathways results in increased apoptosis in cancer cells, particularly those expressing high levels of DNA-PKcs.

Studies have shown that KU-0060648 enhances the cytotoxic effects of established chemotherapeutic agents by sensitizing cancer cells through these mechanisms.

Physical and Chemical Properties Analysis

Key physical and chemical properties of KU-0060648 include:

  • Solubility: It is soluble in dimethyl sulfoxide and has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at -20°C to maintain integrity.
  • pH Sensitivity: Formulated at a pH of 5 for in vivo studies to ensure optimal bioavailability.

These properties are critical for determining the appropriate formulation for therapeutic use and ensuring effective delivery to target tissues.

Applications

KU-0060648 has several notable applications in scientific research:

  1. Cancer Therapy: Its primary application lies in enhancing the efficacy of chemotherapy by acting as a chemosensitizer in various cancers, including breast and hepatocellular carcinoma.
  2. Genomic Editing: Research indicates that KU-0060648 can improve the efficiency of CRISPR-Cas9-mediated homology-directed repair while decreasing non-homologous end joining frequencies.
  3. Research Tool: As a dual inhibitor, it serves as a valuable tool for studying the roles of DNA-PK and PI3K pathways in cellular processes.
Introduction to KU-0060648 in Targeted Cancer Therapy

Role of DNA-PK and PI3K in Oncogenic Signaling and DNA Repair

DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) are critical nodes in cancer cell survival, governing genomic stability and proliferative signaling. DNA-PK, a serine-threonine kinase within the PI3K-related kinase (PIKK) family, serves as the primary sensor for DNA double-strand breaks (DSBs). It comprises the catalytic subunit DNA-PKcs and the Ku70/Ku80 heterodimer. Upon DSB recognition, DNA-PK activates non-homologous end joining (NHEJ), the dominant DSB repair pathway in mammalian cells [1] [10]. This pathway is error-prone and frequently upregulated in cancers, contributing to therapeutic resistance to ionizing radiation and topoisomerase II poisons (e.g., etoposide, doxorubicin) [1] [8].

Concurrently, the PI3K/AKT/mTOR axis regulates cellular metabolism, proliferation, and apoptosis evasion. PI3K isoforms (α, β, γ, δ) generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), recruiting AKT to the plasma membrane and triggering downstream survival signals. Hyperactivation of this pathway occurs in >50% of solid tumors due to mutations or gene amplification [3] [6]. Structural homology between DNA-PKcs and PI3K catalytic subunits enables cross-talk; DNA-PK can phosphorylate AKT independently of PI3K, creating compensatory survival pathways during genotoxic stress [10].

Table 1: Enzymatic Targets of KU-0060648

TargetIC₅₀ (nM)Biological Function
DNA-PK8.6DSB repair via NHEJ
PI3Kα4AKT activation, cell survival
PI3Kβ0.5AKT activation in PTEN-deficient cancers
PI3Kδ0.1Immune cell signaling, B-cell malignancies

Data derived from biochemical assays [3] [6] [9].

KU-0060648 exploits this structural convergence, inhibiting DNA-PK (IC₅₀ = 8.6 nM) and PI3K isoforms (IC₅₀ = 0.1–4 nM) [3] [6]. In cellular models, it suppresses DNA-PK autophosphorylation (Ser2056) and AKT phosphorylation (Ser473) with IC₅₀ values of 0.019 μM in MCF7 breast cancer cells and 0.17 μM in SW620 colon cancer cells [1]. This dual action disrupts both DSB repair and compensatory survival signals, creating synthetic lethality with DNA-damaging agents.

DNA-PKcs Overexpression in MalignanciesUpregulation of DNA-PKcs correlates with aggressive disease and chemoresistance:

  • Hepatocellular carcinoma (HCC): 5.8-fold increase vs. normal tissue, linked to miR-101 downregulation [4]
  • Chronic lymphocytic leukemia (CLL): High expression predicts etoposide resistance [1]
  • Breast cancer: DNA-PKcs amplification in 40% of triple-negative subtypes [8]

Rationale for Dual Inhibition of DNA-PK and PI3K in Chemoresistance Modulation

Chemoresistance in solid tumors frequently stems from redundant DSB repair and survival signaling. Single-agent DNA-PK inhibitors (e.g., NU7441) show limited efficacy due to PI3K/AKT pathway reactivation, while PI3K inhibitors alone fail to disrupt NHEJ-mediated repair. KU-0060648 addresses this by concurrently blocking both mechanisms:

Synergistic Chemosensitization

In clonogenic assays, KU-0060648 (1 μM) potentiated topoisomerase II poisons across DNA-PKcs-proficient cell lines:

  • Etoposide cytotoxicity: Enhanced 4.5-fold in MCF7 and SW620 cells [1]
  • Doxorubicin cytotoxicity: Increased 3.8-fold in T47D breast cancer cells [1]Critically, no chemosensitization occurred in DNA-PKcs-deficient cells (V3, M059J), confirming on-target efficacy [1] [4]. The compound also overcame PI3K-dependent resistance; in HepG2 HCC cells, KU-0060648 (100–300 nM) suppressed p85 phosphorylation and downstream mTOR activation (p70S6K1 inhibition), synergizing with cisplatin [4].

Table 2: In Vivo Efficacy of KU-0060648 in Xenograft Models

ModelTreatmentTumor Growth Delay vs. ControlKey Biomarker Changes
MCF7 breastKU-0060648 alone3.2-fold↓Ki67, ↑γH2AX
MCF7 breastKU-0060648 + etoposide4.5-fold↓p-DNA-PKcs (Ser2056), ↓p-AKT (Ser473)
SW620 colonKU-0060648 + etoposide3.8-foldPersistent DSBs (53BP1 foci retention)
HepG2 HCCKU-0060648 (50 mg/kg)67% volume reduction↓DNA-PKcs, ↓p-mTOR

Data compiled from xenograft studies [1] [4] [5].

Overcoming Lineage-Specific Resistance Mechanisms

Tumor lineage dictates pathway dependency, which KU-0060648 exploits through its differential inhibition profile:

  • Breast cancer (MCF7): High PI3Kα dependency (IC₅₀ = 0.039 μM for AKT phosphorylation) enables single-agent activity (95% proliferation inhibition at 1 μM) [1] [5]
  • Colon cancer (SW620): Dominant DNA-PK reliance necessitates combination therapy; 55% proliferation inhibition as monotherapy, but 4.5-fold etoposide sensitization [1]
  • HCC (HepG2): Dual DNA-PKcs/PI3K blockade induces caspase-dependent apoptosis, sparing non-cancerous hepatocytes (IC₅₀ >10× higher) [4]

The compound’s pharmacokinetic profile enables translation in vivo: tumor concentrations sufficient for DNA-PK/PI3K inhibition persist >4 hours post-administration at non-toxic doses, facilitating combination regimens without exacerbating chemotherapy toxicity [1] [5].

Epigenetic Modulation of Targets

KU-0060648’s efficacy is augmented by epigenetic regulation of DNA-PKcs. In HCC, miR-101 downregulation correlates with DNA-PKcs overexpression; restoring miR-101 phenocopies KU-0060648’s effects, suppressing DNA-PKcs and sensitizing cells to DSB-inducing agents [4]. This provides a biomarker strategy for patient stratification.

Properties

CAS Number

881375-00-4

Product Name

KU-0060648

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide

Molecular Formula

C33H34N4O4S

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)

InChI Key

AATCBLYHOUOCTO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo(b,d)thiophen-1-yl)acetamide
KU-0060648

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.